4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide
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Overview
Description
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazole ring, a tert-butyl group, and a propylbenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling with 4-Methylphenyl Group: The coupling of the thiazole ring with the 4-methylphenyl group can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Propylbenzamide Moiety: The final step involves the formation of the propylbenzamide moiety through an amide coupling reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
- 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide is unique due to the presence of the thiazole ring and the specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H28N2OS |
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Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide |
InChI |
InChI=1S/C24H28N2OS/c1-6-15-26(22(27)19-11-13-20(14-12-19)24(3,4)5)23-25-21(16-28-23)18-9-7-17(2)8-10-18/h7-14,16H,6,15H2,1-5H3 |
InChI Key |
YEIQCLKOFAMNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=CS1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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